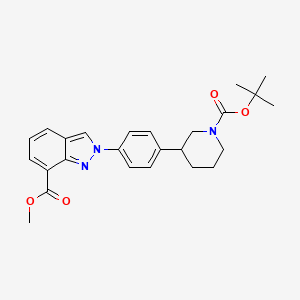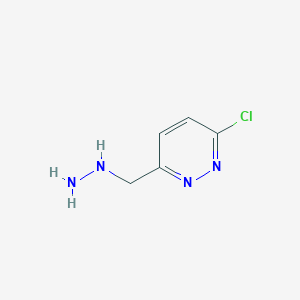
6-Chloro-5-(difluoromethoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H5ClF2N2O. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and difluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(difluoromethoxy)pyridin-3-amine typically involves the introduction of the difluoromethoxy group and the chlorination of the pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps such as halogenation, coupling reactions, and purification techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-(difluoromethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-(difluoromethoxy)pyridin-3-amine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the difluoromethoxy group enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in pharmaceuticals or disruption of metabolic processes in pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Difluoromethoxy)pyridin-3-amine
- 3-Pyridinamine, 5-(trifluoromethoxy)
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-5-(difluoromethoxy)pyridin-3-amine is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H5ClF2N2O |
|---|---|
Molekulargewicht |
194.56 g/mol |
IUPAC-Name |
6-chloro-5-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-5-4(12-6(8)9)1-3(10)2-11-5/h1-2,6H,10H2 |
InChI-Schlüssel |
PLCHHSDUDJDXDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1OC(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)







